4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid
Description
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid is a benzoic acid derivative featuring a cyclopropane ring substituted with a carboxylic acid group, connected via a carbonylamino (-CONH-) linker to the para position of the benzene ring.
Properties
IUPAC Name |
4-[(2-carboxycyclopropanecarbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(8-5-9(8)12(17)18)13-7-3-1-6(2-4-7)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDASXCDLXPBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Attachment to Benzoic Acid: The cyclopropyl group is then attached to the benzoic acid moiety through a series of reactions, including acylation and amidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism by which 4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid with structurally related benzoic acid derivatives:
Abbreviated for space; *Calculated based on formula.
Key Observations :
- Dual carboxylic acid groups (pKa ~2–3 each) may enhance water solubility compared to the methoxycarbonyl analog but reduce membrane permeability .
Reactivity and Stability
- Acid-Base Behavior: The target compound’s two carboxylic acids likely exhibit stepwise deprotonation, similar to dicarboxylic acids like oxalic acid. This contrasts with 4-hydroxybenzoic acid, which has a single -COOH (pKa ~4.5) and a phenolic -OH (pKa ~9) .
- Hydrolytic Stability : The cyclopropane-carboxyamide linkage may resist hydrolysis better than ester-containing analogs (e.g., 4-(methoxycarbonyl)benzoic acid), which are prone to esterase-mediated cleavage .
Biological Activity
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the context of cancer research and apoptosis regulation. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a carboxylic acid group and an amide linkage, which are critical for its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may interact with the Bcl-2 family of proteins, which are pivotal in regulating apoptosis. These proteins include both anti-apoptotic members (such as Mcl-1 and Bfl-1) and pro-apoptotic members (like Bax and Bak). The ability to selectively inhibit anti-apoptotic proteins presents a promising therapeutic strategy in cancer treatment.
Apoptosis Induction
Studies have shown that derivatives of benzoic acid can induce apoptosis in various cancer cell lines by targeting specific anti-apoptotic proteins. For instance, compounds designed to bind Mcl-1 and Bfl-1 have demonstrated significant efficacy in promoting cell death in lymphoma models. The binding affinities (K_i values) for these interactions are crucial for their effectiveness:
| Compound | Target Protein | K_i Value (nM) |
|---|---|---|
| 24 | Mcl-1 | 100 |
| 24 | Bfl-1 | 100 |
These findings suggest that this compound may exhibit similar properties through its structural analogs.
Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that compounds with similar scaffolds can inhibit the proliferation of cancer cells. The mechanism often involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates in malignant cells while sparing normal cells.
Case Studies
- Lymphoma Cell Lines : A study investigated the effects of a benzoic acid derivative on lymphoma cell lines, where it was found to induce significant apoptosis through selective inhibition of Mcl-1 and Bfl-1. This dual targeting approach highlighted the potential of using such compounds in combination therapies for enhanced efficacy against resistant cancers.
- Thyroid Cancer Models : Concurrent overexpression studies in poorly differentiated thyroid cancers showed that targeting Mcl-1 and Bfl-1 could lead to improved therapeutic outcomes. The selective inhibition resulted in enhanced apoptosis without affecting non-malignant cells, indicating a favorable therapeutic window.
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. For example, modifications that increase binding affinity to Mcl-1 or Bfl-1 can significantly improve the compound's efficacy as an anti-cancer agent.
Key Findings from Literature
- Selective Binding : Compounds exhibiting selective binding profiles to anti-apoptotic proteins have shown promise in overcoming resistance mechanisms commonly observed in cancer therapies.
- Structure-Based Design : Advances in structure-based drug design have facilitated the development of more potent inhibitors targeting specific proteins involved in apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
